molecular formula C16H20ClN3O2 B12772142 N-(4-Chlorobenzoylaminocarbonyl)-5-methyl-3,5-diethyl-2-pyrazoline CAS No. 123199-92-8

N-(4-Chlorobenzoylaminocarbonyl)-5-methyl-3,5-diethyl-2-pyrazoline

Cat. No.: B12772142
CAS No.: 123199-92-8
M. Wt: 321.80 g/mol
InChI Key: UCCQIFJEEGFSCK-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzoylaminocarbonyl)-5-methyl-3,5-diethyl-2-pyrazoline is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobenzoyl group, a pyrazoline ring, and multiple alkyl substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzoylaminocarbonyl)-5-methyl-3,5-diethyl-2-pyrazoline typically involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the pyrazoline ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzoylaminocarbonyl)-5-methyl-3,5-diethyl-2-pyrazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chlorobenzoyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoline derivatives, amine derivatives, and hydroxylated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzoylaminocarbonyl)-5-methyl-3,5-diethyl-2-pyrazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorobenzoyl)-β-alanine: Shares the chlorobenzoyl group but differs in the rest of the structure.

    4-Chlorobenzoyl chloride: A precursor in the synthesis of various chlorobenzoyl derivatives.

    N-(4-Chlorobenzoyl)-anthranilic acid: Another compound with a similar chlorobenzoyl moiety.

Uniqueness

N-(4-Chlorobenzoylaminocarbonyl)-5-methyl-3,5-diethyl-2-pyrazoline is unique due to its specific combination of functional groups and the pyrazoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

123199-92-8

Molecular Formula

C16H20ClN3O2

Molecular Weight

321.80 g/mol

IUPAC Name

N-(4-chlorobenzoyl)-3,5-diethyl-5-methyl-4H-pyrazole-1-carboxamide

InChI

InChI=1S/C16H20ClN3O2/c1-4-13-10-16(3,5-2)20(19-13)15(22)18-14(21)11-6-8-12(17)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,18,21,22)

InChI Key

UCCQIFJEEGFSCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(C1)(C)CC)C(=O)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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